Molecular structure and stereochemistry of 9-azabicyclo[3.3.1]nonan-3-ol
Molecular structure and stereochemistry of 9-azabicyclo[3.3.1]nonan-3-ol
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-ol
Introduction: The Granatane Scaffold in Modern Chemistry
The 9-azabicyclo[3.3.1]nonane skeleton, also known as granatane, is a pivotal structural motif in medicinal and synthetic chemistry.[1] Its rigid, bicyclic framework serves as a valuable scaffold for constructing molecules with precisely defined three-dimensional orientations. This conformational rigidity is crucial for optimizing interactions with biological targets such as receptors and enzymes.[1] 9-Azabicyclo[3.3.1]nonan-3-ol, a key derivative, presents a strategic functional handle—the hydroxyl group—whose stereochemical orientation dictates the molecule's physical properties and subsequent synthetic utility. This guide provides a comprehensive analysis of the structure, conformational dynamics, stereochemistry, and synthesis of this important compound, tailored for professionals in chemical research and drug development.
Molecular Structure and Conformational Analysis
The 9-azabicyclo[3.3.1]nonane system consists of two fused six-membered rings, a piperidine ring, and a cyclohexane ring, sharing a nitrogen atom at a bridgehead position and two carbon atoms. The inherent strain and steric interactions within this framework govern its preferred spatial arrangement.
The Preferred Twin-Chair Conformation
Unlike its carbocyclic analog, bicyclo[3.3.1]nonane, which can exhibit a significant population of a boat-chair conformation to alleviate steric clash between C3 and C7 hydrogens, the 9-azabicyclo[3.3.1]nonane system strongly favors a twin-chair conformation.[2][3][4] This preference is attributed to the replacement of a methylene group with a nitrogen atom, which alters bond lengths and angles, thereby reducing the transannular steric interactions. X-ray diffraction and NMR spectroscopic studies have consistently confirmed the dominance of the twin-chair form in both solid and solution states for many granatane derivatives.[2][5][6]
Conformational Equilibrium
While the twin-chair (CC) form is predominant, a dynamic equilibrium with a chair-boat (CB) conformation exists. The energy barrier for this inversion is relatively low, but the population of the CB conformer is typically small unless significant steric bulk is introduced on the nitrogen or carbon framework.[2]
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane core.
Stereochemistry: The Critical Endo vs. Exo Isomerism
The stereochemistry at the C-3 position is the most critical structural feature of 9-azabicyclo[3.3.1]nonan-3-ol. The hydroxyl group can be oriented in one of two diastereomeric positions: endo or exo.
-
Endo Isomer: The hydroxyl group is oriented towards the six-membered piperidine ring. This is generally the thermodynamically more stable isomer due to reduced steric hindrance.
-
Exo Isomer: The hydroxyl group is oriented away from the piperidine ring.
The stereochemical outcome of synthetic procedures is paramount, as the biological activity of downstream compounds often depends on the precise orientation of this hydroxyl group or subsequent functionalizations at this position. The reduction of the parent ketone, 9-azabicyclo[3.3.1]nonan-3-one, typically yields the endo alcohol as the major product. This is a result of the kinetic approach of the hydride reagent from the less sterically hindered exo face of the carbonyl group.[7][8]
Caption: Comparison of endo and exo stereoisomers of 9-azabicyclo[3.3.1]nonan-3-ol.
Synthesis and Purification
A reliable and scalable synthesis is crucial for the utilization of 9-azabicyclo[3.3.1]nonan-3-ol. A common and well-documented approach involves a three-step sequence starting from a Mannich-type condensation to form the bicyclic ketone, followed by stereoselective reduction and final deprotection.[8][9]
Caption: Synthetic workflow for endo-9-azabicyclo[3.3.1]nonan-3-ol.
Experimental Protocol: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
This protocol is adapted from established and verified procedures.[8][9]
Part A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reaction Setup: Equip a jacketed round-bottomed flask with a mechanical stirrer, temperature probe, and addition funnel. Cool the jacket to 0–10 °C.
-
Initial Charge: Charge the flask with water and benzylamine.
-
Acidification: Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.
-
Mannich Reaction: Add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid while keeping the temperature below 5 °C.
-
Buffering and Aging: Add a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.
-
Workup: Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove organic impurities. Adjust the aqueous layer pH to 8 with 20% sodium carbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by crystallization or used directly.
Part B: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [8]
-
Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Warming and Quenching: Allow the reaction mixture to warm to ambient temperature and stir for 12 hours. Quench the reaction by carefully adding acetone.
-
Isolation: Remove the volatile solvents in vacuo. Dissolve the resulting solid in water and extract with dichloromethane.
-
Purification: Dry the combined organic phases (MgSO₄), filter, and evaporate the solvent to afford the crude endo-alcohol, which typically solidifies on standing.
Part C: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol [8]
-
Reaction Setup: In a hydrogenation vessel, dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol. Add 5N aqueous hydrochloric acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40°C for 48 hours.
-
Workup: Filter the mixture through a pad of celite to remove the catalyst. Evaporate the filtrate in vacuo.
-
Final Isolation: The resulting crude product, the hydrochloride salt of the title compound, can be basified and extracted or purified as is.
Spectroscopic Characterization
Rigorous spectroscopic analysis is essential to confirm the structure and, crucially, the stereochemistry of the final product. NMR spectroscopy is the most powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to distinguishing between the endo and exo isomers lies in the ¹H NMR spectrum, specifically the chemical shift and coupling pattern of the proton at C-3 (the carbinol proton).
-
In the endo isomer: The C3-H is in an exo position. It typically appears as a broad singlet or a narrowly split multiplet due to smaller coupling constants with adjacent protons.
-
In the exo isomer: The C3-H is in an endo position. It experiences larger dihedral angles with neighboring protons, resulting in a more complex multiplet with larger coupling constants.
Table 1: Representative NMR Data
| Nucleus | endo-Isomer (Typical δ, ppm) | exo-Isomer (Typical δ, ppm) | Key Differentiating Features |
|---|---|---|---|
| ¹H (C3-H) | ~4.0 (broad s or narrow m) | ~3.8 (m with larger J-couplings) | The multiplicity and coupling constants of the C3 proton are diagnostic for the stereoisomer. |
| ¹³C (C-3) | ~65-70 | ~65-70 | The chemical shift of C-3 is less diagnostic than the proton data but can show subtle differences. |
| ¹³C (C-2, C-4) | ~30-35 | ~30-35 | Gamma-gauche effects from the hydroxyl group can cause slight upfield shifts in adjacent carbons depending on the isomer.[5] |
Note: Exact chemical shifts are solvent-dependent and may vary based on N-substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group.
-
N-H Stretch: For the deprotected compound, a moderate absorption will appear around 3300 cm⁻¹.
-
C-O Stretch: A strong band in the 1050–1150 cm⁻¹ region corresponds to the C-O single bond of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 9-azabicyclo[3.3.1]nonan-3-ol, analysis in ESI+ mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.[10]
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]
-
Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka | Patsnap. Available at: [Link]
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office. Available at: [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols. Taylor & Francis Online. Available at: [Link]
-
Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). NIST Chemistry WebBook. Available at: [Link]
-
9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. PubChemLite. Available at: [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. ScienceDirect. Available at: [Link]
-
SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
9-tert-Butyl-9-azabicyclo[3.3.1]nonan-3-one. Journal of the American Chemical Society. Available at: [Link]
-
9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. Available at: [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. Available at: [Link]
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. Available at: [Link]
-
9-Azabicyclo[3.3.1]nonan-3-one. PubChem. Available at: [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Semantic Scholar. Available at: [Link]
- 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 9. orgsyn.org [orgsyn.org]
- 10. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
